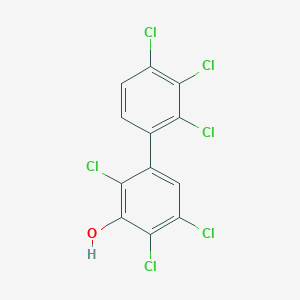

2,2',3',4,4',5-Hexachlorobiphenyl-3-ol

Description

Contextual Background of Polychlorinated Biphenyls (PCBs) in Environmental and Biological Systems

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were extensively used in various industrial applications, such as dielectric fluids in transformers and capacitors, plasticizers, and additives in paints and inks, due to their chemical stability and heat resistance. nih.gov Commercially, they were produced as complex mixtures through the direct chlorination of biphenyl (B1667301), resulting in a theoretical possibility of 209 individual compounds, known as congeners, of which about 130 have been identified in commercial products. researchgate.net

Despite their production being banned in many countries in the 1970s, PCBs remain a significant environmental and health concern due to their persistence and resistance to degradation. nih.govwikipedia.org These lipophilic compounds tend to accumulate in fatty tissues, leading to biomagnification in food chains. researchgate.netunep.org Consequently, higher concentrations are often found in organisms at the top of the food chain, including humans. unep.org The primary route of human exposure to PCBs is through the consumption of contaminated foods, particularly fish, seafood, and dairy products. nih.gov Inhalation and dermal contact are other potential exposure pathways. nih.gov

Emergence of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) as Key Research Foci

In recent years, research focus has expanded from the parent PCB compounds to their metabolites, particularly hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov These compounds are formed in organisms, including humans, through the metabolic oxidation of PCBs, a process often mediated by cytochrome P450 enzymes. nih.govmdpi.com While hydroxylation generally increases the water solubility of compounds, facilitating their excretion, certain OH-PCBs have been found to persist and accumulate in the blood and tissues of both wildlife and humans. nih.gov

There is growing evidence to suggest that some OH-PCBs may be more biologically active and exert greater toxic effects than their parent PCB congeners. mdpi.com Research has indicated that OH-PCBs can be actively transported across the placenta, potentially leading to higher fetal exposure compared to the parent PCBs. nih.gov This has raised concerns about their potential impact on fetal development. nih.gov Furthermore, studies have shown that OH-PCBs can interfere with hormone systems, highlighting their role as endocrine-disrupting compounds. nih.govnih.gov

Significance of 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol in Environmental Contaminant Research

The specific congener, this compound, is a hydroxylated metabolite of the parent compound 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138). PCB 138 is one of the most frequently detected and abundant PCB congeners in environmental and human samples. nih.govscilit.com Given the widespread presence of PCB 138, the formation and environmental fate of its hydroxylated metabolites, such as this compound, are of considerable scientific interest.

The study of this compound is significant for several reasons. Its chemical structure, with the hydroxyl group positioned on the biphenyl ring, can influence its environmental behavior and biological activity compared to the parent PCB. The position of the hydroxyl group and the chlorine atoms determines the molecule's ability to interact with biological receptors, potentially leading to specific toxicological effects. Understanding the properties and behavior of this specific OH-PCB congener is crucial for a comprehensive risk assessment of PCB contamination.

Overview of Academic Research Scope and Objectives Pertaining to this compound

The primary objectives of academic research on this compound encompass several key areas. A fundamental goal is to understand its formation from the parent congener, PCB 138, through metabolic processes in various organisms. This includes identifying the specific enzymes involved and the factors that influence the rate and extent of this biotransformation.

Another critical research area is the determination of the physicochemical properties of this compound. These properties, such as water solubility, vapor pressure, and partitioning coefficients, govern its transport, distribution, and fate in the environment.

Furthermore, researchers are focused on developing and refining analytical methods for the accurate detection and quantification of this compound in complex environmental and biological matrices. cdc.gov This is essential for assessing the extent of contamination and human exposure.

Finally, a significant portion of research is dedicated to investigating the potential for bioaccumulation and biomagnification of this compound in ecosystems. Elucidating the toxicokinetics of this compound is a key objective to better understand the risks associated with exposure to PCB 138 and its metabolites.

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-5-(2,3,4-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBZIUKIZYLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904125 | |

| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149589-59-3 | |

| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Genesis of 2,2 ,3 ,4,4 ,5 Hexachlorobiphenyl 3 Ol

Biotic Formation Pathways

Biotic formation represents the primary route through which 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol is generated in the environment. These processes are mediated by living organisms and can be broadly categorized into microbial and mammalian metabolic pathways.

Microbial Biotransformation Mechanisms

Microorganisms play a crucial role in the environmental fate of PCBs. nih.gov The transformation of highly chlorinated PCBs often involves sequential anaerobic and aerobic processes carried out by distinct microbial communities. nih.gov

Under aerobic conditions, certain microorganisms can introduce hydroxyl groups onto the biphenyl (B1667301) rings of PCBs. This oxidation is a key step in the formation of hydroxylated PCBs (OH-PCBs). The initial and most common step in the aerobic degradation of PCBs is catalyzed by a dioxygenase enzyme. epa.gov White rot fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to degrade various xenobiotic chemicals, including some PCB congeners. nih.gov Research has shown similarities between PCB metabolism in P. chrysosporium and bacterial systems, particularly concerning the effect of the degree and pattern of chlorination on the metabolic process. nih.gov The formation of hydroxylated intermediates is a characteristic feature of this aerobic degradation pathway. nih.govresearchgate.net

Table 1: Examples of Microorganisms in Aerobic PCB Degradation

| Microorganism Type | Specific Example | Role in PCB Transformation |

|---|---|---|

| White Rot Fungus | Phanerochaete chrysosporium | Degrades various PCB congeners, potentially forming hydroxylated intermediates. nih.gov |

| Aerobic Bacteria | Burkholderia xenovorans LB400 | Capable of degrading ortho-substituted PCBs, which are products of anaerobic dechlorination. nih.gov |

| Aerobic Bacteria | Alcaligenes eutrophus H850 | Degrades a broad spectrum of PCB congeners. nih.gov |

Highly chlorinated PCBs, such as hepta- or octachlorobiphenyls, are often resistant to aerobic degradation. nih.gov In anaerobic environments like aquatic sediments, these congeners can serve as electron acceptors for microorganisms in a process called reductive dechlorination. nih.govoup.com This process removes chlorine atoms, typically from the meta and para positions, resulting in less chlorinated congeners. epa.govresearchwithrutgers.com For instance, a heptachlorobiphenyl could be dechlorinated to 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138), the direct precursor to the target compound. These less-chlorinated products are often less toxic and more susceptible to subsequent degradation by aerobic bacteria. nih.govepa.gov The rate and extent of dechlorination can vary significantly depending on the specific microbial community and environmental conditions. oup.com

Table 2: Anaerobic Dechlorination of PCBs

| Process | Description | Precursors | Products |

|---|---|---|---|

| Reductive Dechlorination | Microorganisms use PCBs as electron acceptors, removing chlorine atoms. oup.com | Highly chlorinated PCBs (e.g., Heptachlorobiphenyls, Aroclor 1260). researchwithrutgers.com | Less chlorinated congeners with fewer meta and para chlorines (e.g., ortho-substituted mono-, di-, and trichlorobiphenyls). epa.govresearchwithrutgers.com |

| Sequential Anaerobic-Aerobic Degradation | Anaerobic dechlorination of highly chlorinated PCBs is followed by aerobic oxidation of the resulting less-chlorinated products. nih.gov | Commercial PCB mixtures (e.g., Aroclor 1242). epa.gov | Hydroxylated derivatives and other degradation products. nih.gov |

The complete metabolism of complex PCB mixtures often requires the synergistic action of multiple microbial species, or consortia. nih.gov A single microorganism rarely possesses all the enzymatic machinery needed to break down highly chlorinated congeners. Environmental evidence and laboratory studies show that microbial communities in PCB-contaminated sites are better adapted for dechlorination than those from uncontaminated environments. oup.com A typical scenario involves anaerobic microorganisms performing reductive dechlorination, followed by aerobic microorganisms that oxidize the resulting less-chlorinated congeners to produce hydroxylated derivatives and other downstream metabolites. nih.gov For example, a consortium containing the dechlorinating strain Dehalococcoides mccartyi CBDB1 and aerobic degraders like Burkholderia xenovorans LB400 has the potential for more complete degradation of PCB mixtures. nih.gov

Mammalian Metabolic Pathways

In mammals, PCBs undergo biotransformation primarily in the liver, a process that is critical in determining their toxic potential and whether they accumulate in tissues. nih.govnih.gov This metabolism leads to the formation of various metabolites, including hydroxylated PCBs, which may be more or less persistent and toxic than the parent compounds. nih.gov

The principal mechanism for the formation of this compound from its parent congener, PCB 138, in mammals is through oxidation mediated by the cytochrome P450 (CYP) enzyme system. nih.govwou.edunih.gov This Phase I metabolic reaction converts lipophilic PCBs into more polar, water-soluble metabolites that can be more easily excreted. researchgate.netwou.edu

The process generally involves the following steps:

Oxidation : A CYP enzyme, such as those from the CYP1A or CYP2B subfamilies, catalyzes the oxidation of the PCB molecule. researchgate.net

Arene Oxide Formation : This oxidation often proceeds through the formation of a highly reactive arene oxide intermediate on one of the biphenyl rings. nih.govwou.edu

Rearrangement : The unstable arene oxide can then undergo a rearrangement (known as the NIH shift) to form a stable phenolic (hydroxylated) metabolite. nih.gov Alternatively, direct insertion of a hydroxyl group is also a possible mechanism. nih.gov

Studies on the in vivo metabolism of 2,2',3',4,4',5'-hexachlorobiphenyl (PCB 138) in guinea pigs have identified 3'-OH-CB138 (this compound) as a major metabolite found in the liver, serum, and feces. researchgate.net This suggests that the metabolism of PCB 138 in mammals can proceed via direct hydroxylation at the 3'-position or through the formation of a 2',3'- or 3',4'-epoxide intermediate followed by rearrangement. researchgate.net The specific CYP enzymes involved and the resulting metabolite profile can vary between species. nih.govacs.org

Table 3: Key Cytochrome P450 Enzymes in Hexachlorobiphenyl Metabolism | Enzyme Family | General Function | Specific Examples in PCB Metabolism | | --- | --- | --- | | Cytochrome P450 (CYP) | Monooxygenases that catalyze the oxidation of xenobiotics, including PCBs. wou.edunih.gov | CYP1A and CYP2B subfamilies are notably involved in PCB metabolism. researchgate.net | | CYP2B1 (Rat) | Metabolizes certain hexachlorobiphenyls, such as 2,2',3,3',6,6'-HCB, to hydroxylated products. nih.govacs.org | | CYP2B11 (Dog) | Metabolizes certain hexachlorobiphenyls, with some differences in metabolite profiles compared to CYP2B1. nih.govacs.org | | CYP2B6 (Human) | Involved in the metabolism of chiral PCBs. kobe-u.ac.jp |

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | 3'-OH-CB138 |

| 2,2',3',4,4',5-Hexachlorobiphenyl | PCB 138 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) | PCB 153 |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (B1221702) | PCB 136 |

| Polychlorinated biphenyl | PCB |

| Hydroxylated Polychlorinated Biphenyl | OH-PCB |

| Aroclor 1242 | - |

Arene Oxide Intermediate Formation and Rearrangement Mechanisms

A widely accepted mechanism for the hydroxylation of PCBs is through the formation of an arene oxide intermediate. nih.govnih.gov In this pathway, CYP enzymes catalyze the epoxidation of one of the aromatic rings of the PCB molecule, forming a highly reactive arene oxide. This intermediate can then undergo a spontaneous intramolecular rearrangement, known as the NIH shift, to yield a stable hydroxylated metabolite. mdpi.com

For 2,2',3',4,4',5-Hexachlorobiphenyl, the formation of the 3-hydroxy metabolite would likely proceed through a 3,4-arene oxide intermediate on the 2,3,4,5-tetrachlorinated phenyl ring. The subsequent rearrangement would lead to the formation of this compound. This pathway is supported by studies on other hexachlorobiphenyls, such as PCB 153, where the detection of metabolites with shifted chlorine atoms strongly suggests the involvement of arene oxide intermediates. nih.govacs.org Computational studies on other PCB congeners, like PCB 132, also indicate that the formation of hydroxylated metabolites, including those resulting from a 1,2-chlorine shift, occurs via arene oxide intermediates. nih.govyuntsg.com

Phase I Biotransformation Dynamics and Regioselectivity

Phase I biotransformation of PCBs is characterized by oxidative reactions catalyzed by CYP enzymes. The regioselectivity of hydroxylation—that is, the specific position on the biphenyl backbone where the hydroxyl group is added—is influenced by several factors, including the chlorine substitution pattern of the PCB congener and the specific CYP isoforms involved.

Studies on various PCB congeners have demonstrated that hydroxylation tends to occur at the least sterically hindered carbon atoms, particularly in the meta and para positions that are vicinal to a C-H bond. In the case of 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138), the formation of the 3-hydroxy metabolite indicates hydroxylation at a meta position on the more heavily chlorinated ring. Research on the metabolism of the structurally similar 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) by human CYP2B6 has identified 3-hydroxy-2,2',4,4',5,5'-hexachlorobiphenyl as a major metabolite, supporting the plausibility of meta-hydroxylation in hexachlorobiphenyls. acs.org

The specific CYP enzymes involved play a crucial role in determining the metabolite profile. For instance, human CYP2A6 and CYP2B6 have been shown to oxidize various PCB congeners with distinct regioselectivity, with CYP2A6 often favoring para-hydroxylation and CYP2B6 favoring meta-hydroxylation. nih.gov

Table 1: Regioselectivity of Hydroxylation in Related Hexachlorobiphenyls

| Parent PCB Congener | Major Hydroxylated Metabolites | Implied Position of Hydroxylation | Reference |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | 2,2',3,3',6,6'-hexachloro-4-biphenylol, 2,2',3,3',6,6'-hexachloro-5-biphenylol | para and meta | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 2,2',4,4',5,5'-hexachloro-3-biphenylol | meta | nih.gov |

| 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) | 2,2',3,4,4',6'-hexachlorobiphenyl-3'-ol, 2,2',3,3',4,6'-hexachlorobiphenyl-5'-ol | meta | nih.govyuntsg.com |

This table is based on data from studies of related hexachlorobiphenyls and is intended to illustrate general patterns of regioselectivity.

Atropselective Oxidation and Enantioselective Metabolism of Chiral PCBs

Due to restricted rotation around the central carbon-carbon single bond, some PCB congeners with ortho-substituents are chiral and exist as two stable, non-superimposable atropisomers. wikipedia.org 2,2',3',4,4',5-Hexachlorobiphenyl is a chiral molecule. The biotransformation of such chiral PCBs can be atropselective, meaning that one atropisomer is metabolized at a different rate or via a different pathway than the other.

This enantioselectivity is a result of the stereospecific interactions between the PCB atropisomers and the active sites of CYP enzymes. acs.org Studies on other chiral hexachlorobiphenyls, such as PCB 136, have demonstrated that their atropisomers can have differential effects on the activation of nuclear receptors, which are involved in regulating the expression of metabolic enzymes. nih.gov Furthermore, the oxidation of chiral PCBs like PCB 132 by human liver microsomes has been shown to be atropselective, leading to an enrichment of one atropisomer of the parent compound and the enantioselective formation of specific hydroxylated metabolites. nih.govyuntsg.com This suggests that the formation of this compound from its parent congener is also likely to be an atropselective process, potentially leading to an enrichment of one of its atropisomers in biological systems.

Plant Biotransformation (Phytotransformation)

Plants are capable of taking up and metabolizing a range of organic pollutants, including PCBs, in a process known as phytotransformation. This metabolic activity is often described by the "Green Liver" model, which draws parallels between the detoxification pathways in plants and the metabolic functions of the animal liver.

Green Liver Model and Oxidative Enzyme Systems in Plants

The "Green Liver" concept posits that plants possess enzymatic systems analogous to those in animals for metabolizing xenobiotics. This includes a three-phase detoxification pathway: Phase I (transformation), Phase II (conjugation), and Phase III (compartmentation). In Phase I, enzymes such as cytochrome P450 monooxygenases and peroxidases introduce functional groups, like hydroxyl groups, onto the pollutant molecule. mdpi.com This initial step increases the reactivity and water solubility of the compound, preparing it for subsequent conjugation in Phase II.

Formation of Hydroxylated Metabolites in Plant Tissues

Studies have demonstrated that various plant species can transform PCBs into hydroxylated metabolites. For example, whole poplar plants have been shown to metabolize 4-monochlorobiphenyl into several hydroxylated derivatives, with the formation explained via epoxide intermediates, similar to the mechanism in animals. mdpi.com While direct evidence for the phytotransformation of 2,2',3',4,4',5-Hexachlorobiphenyl to its 3-hydroxy metabolite is lacking, the established metabolic capabilities of plants towards other PCB congeners suggest that this pathway is plausible. The formation of hydroxylated metabolites of PCBs has been observed in various plant tissues, indicating that the necessary enzymatic machinery is present.

Abiotic Formation Pathways

In addition to biological transformation, this compound can also be formed through abiotic processes in the environment. The primary abiotic pathway is the reaction of the parent PCB with hydroxyl radicals (•OH). nih.govacs.org These highly reactive radicals are present in the atmosphere and aquatic environments and can initiate the oxidation of PCBs. uky.edunih.gov

Hydroxyl radicals can be generated in the atmosphere through photochemical reactions and in water through processes involving dissolved organic matter and sunlight. uky.edunih.gov The reaction of PCBs with hydroxyl radicals can lead to the formation of OH-PCBs. acs.org While this process has been demonstrated for PCBs in general, the specific yield and isomeric distribution of hydroxylated products from the abiotic oxidation of 2,2',3',4,4',5-Hexachlorobiphenyl are not well-documented. However, it is recognized as a potential environmental source of OH-PCBs. nih.gov

Atmospheric Chemical Reactions with Hydroxyl Radicals

The primary abiotic pathway for the formation of hydroxylated PCBs in the environment is through atmospheric oxidation by hydroxyl radicals (•OH). nih.govepa.gov While direct experimental studies on the reaction of 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138) with hydroxyl radicals leading to the specific formation of this compound are not extensively documented in the reviewed literature, the general mechanism is well understood.

In the atmosphere, gas-phase PCBs can react with photochemically generated hydroxyl radicals. nih.gov This reaction typically involves the addition of the hydroxyl radical to one of the aromatic rings of the PCB molecule, forming a hydroxycyclohexadienyl radical intermediate. Subsequent reactions can then lead to the formation of a stable hydroxylated PCB. The position of hydroxylation is influenced by the chlorine substitution pattern on the biphenyl rings. For 2,2',3',4,4',5-Hexachlorobiphenyl, the formation of the 3-ol isomer would involve the addition of a hydroxyl group to the 3-position of the biphenyl structure.

Table 1: General Scheme for Atmospheric Hydroxylation of PCBs

| Reactants | Intermediate | Product |

| PCB Congener + •OH | Hydroxycyclohexadienyl radical | Hydroxylated PCB |

This table illustrates the general pathway for the atmospheric formation of OH-PCBs. The specific isomers and yields vary depending on the parent PCB congener.

Formation During Advanced Oxidation Processes in Engineered Systems (e.g., Wastewater Treatment Plants)

Advanced Oxidation Processes (AOPs) are employed in wastewater treatment to degrade persistent organic pollutants, including PCBs. These processes generate highly reactive species, most notably hydroxyl radicals, which can oxidize a wide range of organic compounds. While the primary goal of AOPs is the complete mineralization of pollutants to carbon dioxide, water, and inorganic salts, the formation of transformation products, including hydroxylated derivatives, is possible.

The application of AOPs, such as ozonation (O₃), hydrogen peroxide (H₂O₂)/UV, and Fenton processes, to PCB-contaminated water can lead to the hydroxylation of the biphenyl rings. The reaction mechanism is similar to that in the atmosphere, involving the attack of hydroxyl radicals on the aromatic structure.

Specific studies detailing the formation of this compound during the treatment of 2,2',3',4,4',5-Hexachlorobiphenyl in wastewater using AOPs are scarce. However, the potential for its formation exists. The efficiency of AOPs in degrading PCBs and the nature of the transformation products depend on factors such as the type of AOP, reactor design, pH, and the presence of other organic and inorganic constituents in the wastewater. Some studies on the photocatalysis of PCB 138 have shown that the primary degradation pathway is dechlorination, leading to lower chlorinated biphenyls, though the formation of hydroxylated intermediates cannot be entirely ruled out. nih.gov

Table 2: Common Advanced Oxidation Processes and their Potential for PCB Hydroxylation

| Advanced Oxidation Process | Primary Oxidant(s) | Potential for PCB Hydroxylation |

| Ozonation (O₃) | Ozone, Hydroxyl Radicals | Yes |

| UV/H₂O₂ | Hydroxyl Radicals | Yes |

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radicals | Yes |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Hydroxyl Radicals | Yes |

| Photocatalysis (e.g., TiO₂) | Hydroxyl Radicals | Yes |

This table provides an overview of common AOPs and their general capability to hydroxylate PCBs. The formation of specific isomers like this compound would depend on the specific reaction conditions.

Environmental Transformation in Sediments and Water

The transformation of PCBs in sediments and water is a complex process influenced by both biotic and abiotic factors. While microbial degradation is a significant pathway for PCB transformation, abiotic processes can also contribute to the formation of hydroxylated derivatives.

In aquatic environments, hydroxyl radicals can be generated through photochemical reactions involving dissolved organic matter and nitrate. epa.gov These radicals can then react with PCBs present in the water column or at the sediment-water interface, potentially leading to the formation of OH-PCBs. The extent of this process is influenced by factors such as water clarity, the concentration of photosensitizers, and the partitioning of the PCB between the water, sediment, and suspended particles.

In sediments, the conditions are often anoxic, favoring reductive dechlorination as the primary transformation pathway for highly chlorinated PCBs. However, in the surficial layers of sediments where aerobic conditions may prevail, oxidative transformations, including hydroxylation, could occur. The presence of certain minerals and metal oxides in sediments can also potentially catalyze the oxidation of PCBs.

While the presence of various OH-PCBs has been reported in environmental samples, including sediments, directly linking the formation of this compound to abiotic transformations of its parent congener in these matrices requires further specific research. researchgate.net The environmental fate of PCBs is complex, with multiple transformation pathways occurring simultaneously. nih.gov

Table 3: Potential Abiotic Transformation Pathways of 2,2',3',4,4',5-Hexachlorobiphenyl in Sediments and Water

| Environment | Potential Transformation Pathway | Key Reactants/Conditions | Potential Products |

| Water Column | Photochemically induced hydroxylation | Dissolved Organic Matter, Nitrate, Sunlight | Hydroxylated PCBs |

| Aerobic Sediments | Oxidation | Oxygen, Metal Oxides | Hydroxylated PCBs, other oxidation products |

| Anaerobic Sediments | Reductive Dechlorination | Anaerobic microorganisms, reducing agents | Lower chlorinated PCBs |

This table outlines potential abiotic transformation pathways for PCBs in aquatic environments. The formation of this compound would be a possible outcome of oxidative processes.

Environmental Occurrence, Distribution, and Fate of 2,2 ,3 ,4,4 ,5 Hexachlorobiphenyl 3 Ol

Detection and Quantification in Environmental Matrices

Scientific investigations have confirmed the presence of 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol and its isomers in various environmental compartments. These findings underscore the widespread distribution of these compounds long after the prohibition of their parent PCBs.

Aquatic Systems (Water, Sediment, Snow)

Hydroxylated PCBs, including isomers of the target compound, have been identified in aquatic environments, indicating their transport and deposition far from original sources.

Total OH-PCBs have been detected in surface water, particulate organic matter, snow, and rain in regions like Ontario, Canada. nih.gov In a study, total OH-PCB concentrations in surface water ranged from 0.87 to 130 picograms per liter (pg/L), while in particulate organic matter, they were found to be between 230 and 990 pg/g. nih.gov The flux of total OH-PCBs in snow was reported to be from less than 1 to 100 pg/m², and in rainwater, it ranged from less than 1 to 44 pg/m² per day. nih.gov

Sediments act as a significant reservoir for these persistent compounds. In Osaka, Japan, total OH-PCBs were found in sediments at an average concentration of 24 nanograms per gram (ng/g) dry weight, with a range of 0.90 to 150 ng/g. nih.gov More specific to the United States, a study of sediments from a Lake Michigan waterway detected 40 different mono-hydroxylated PCBs, with total concentrations of the 58 OH-PCBs analyzed ranging from 0.20 to 26 ng/g dry weight. nih.gov Another comprehensive study of sediments from New Bedford Harbor, a Virginia wastewater lagoon, and the Indiana Harbor and Ship Canal found that OH-PCB levels were approximately 0.4% of the parent PCB levels. acs.orguiowa.edu

While specific data for this compound is often part of a larger analysis of OH-PCBs, these findings highlight the contamination of aquatic systems.

Interactive Data Table: Detection of Total OH-PCBs in Aquatic Systems

| Environmental Matrix | Location | Concentration Range |

| Surface Water | Ontario, Canada | 0.87 - 130 pg/L |

| Particulate Organic Matter | Ontario, Canada | 230 - 990 pg/g |

| Snow | Ontario, Canada | <1 - 100 pg/m² |

| Rainwater | Ontario, Canada | <1 - 44 pg/m²/day |

| Sediment | Osaka, Japan | 0.90 - 150 ng/g dw |

| Sediment | Lake Michigan Waterway, USA | 0.20 - 26 ng/g dw (for ΣOH-PCB₅₈) |

Note: Data represents total OH-PCBs and not specifically this compound unless otherwise stated. Data is compiled from multiple research studies.

Terrestrial Environments (Soil, Plant Tissues)

The contamination of terrestrial environments with this compound is a consequence of the widespread historical use of its parent compound.

Soils in areas with a history of PCB production, such as the Strážske region of Slovakia, have shown significant PCB contamination. acs.orgpjoes.com While specific data for the hydroxylated metabolite in soil is scarce, the presence of its precursor, PCB 138, as a dominant congener in these soils suggests the potential for in-situ formation of this compound. acs.orgpjoes.com

Plants can absorb PCBs from the soil, and subsequent metabolic processes can lead to the formation of hydroxylated derivatives within the plant tissues. nih.govnih.gov Studies have shown that plants, including poplars, can take up and translocate chiral OH-PCBs. acs.org However, the detection of OH-PCBs in plants grown in naturally contaminated soil has not been widely reported. nih.gov Research on the uptake of PCBs by various plant species from contaminated soil has shown that concentrations are generally higher in the roots than in the shoots. nih.gov

Biological Samples (Animal Tissues, Biota)

The presence of this compound and its isomers in biological samples, including human and wildlife tissues, is well-documented and highlights the bioaccumulative nature of these compounds.

A study of pregnant women in eastern Slovakia, a region with a former PCB production facility, revealed the presence of several OH-PCB congeners in their maternal serum. nih.govnih.gov In the highly exposed Michalovce district, the median concentration of 3'-OH-CB138 (an isomer of the target compound) was 0.08 ng/g wet weight, with a maximum concentration of 0.54 ng/g. nih.govnih.gov In the less exposed Svidnik/Stropkov districts, the median concentration was 0.04 ng/g wet weight, with a maximum of 0.17 ng/g. nih.govnih.gov

Hydroxylated PCBs have also been detected in a variety of wildlife. nih.gov Studies on marine mammals, such as toothed and baleen whales, have identified various OH-PCB congeners in their blood, with profiles differing between species. nih.gov In some toothed whales, OH-penta-PCBs were the predominant homologue group. nih.gov In polar bears from the Canadian Arctic, several OH-PCB congeners have been quantified in their plasma. nih.gov The concentration and congener profiles of OH-PCBs are highly variable among species, with higher chlorinated congeners being more prevalent. nih.gov

Interactive Data Table: Concentration of 3'-OH-CB138 in Human Maternal Serum (ng/g wet weight)

| Location | Number of Samples | Median Concentration | Maximum Concentration |

| Michalovce district, Slovakia | 131 | 0.08 | 0.54 |

| Svidnik/Stropkov districts, Slovakia | 31 | 0.04 | 0.17 |

Data from a study on pregnant women in eastern Slovakia. nih.govnih.gov

Environmental Partitioning and Transport Mechanisms

The physical and chemical properties of this compound influence its movement and distribution within the environment, leading to its accumulation in living organisms and its long-term persistence.

Bioaccumulation and Biomagnification Dynamics in Food Webs

Due to their lipophilic (fat-loving) nature, PCBs and their hydroxylated metabolites tend to accumulate in the fatty tissues of organisms. nih.gov This process, known as bioaccumulation, leads to increasing concentrations of these compounds as they move up the food chain, a phenomenon called biomagnification. cdc.gov

The parent compound, PCB 138, has been shown to biomagnify in aquatic food webs, with concentrations increasing from plankton to fish and then to fish-eating birds like herring gulls. cdc.gov While the bioaccumulation potential of OH-PCBs can be influenced by their ability to be metabolized and excreted, their presence in top predators like marine mammals and humans is clear evidence of their persistence and accumulation in food webs. nih.govnih.govnih.gov The ratio of total OH-PCBs to total PCBs can vary significantly between species, reflecting differences in metabolic capabilities. nih.gov

Persistent Characteristics and Environmental Recalcitrance

The chemical structure of hexachlorobiphenyls, including this compound, makes them resistant to degradation in the environment. nm.gov The chlorine atoms on the biphenyl (B1667301) rings protect the molecule from rapid breakdown by sunlight, chemical reactions, or microorganisms.

The parent compound, 2,2',3',3',4,4'-hexachlorobiphenyl, has a reported biological half-life of over 400 days, indicating its high persistence. uiowa.edu While the addition of a hydroxyl group can sometimes increase the potential for further metabolism and excretion, higher-chlorinated OH-PCBs are still considered persistent organic pollutants. nih.govacs.org Their presence in remote environments and in the tissues of animals at the top of the food chain is a testament to their long-range transport and recalcitrance. nih.govnih.gov

Metabolism and Biotransformation Pathways Within Biological Systems

Phase I Biotransformation Enzymes and Reactions

Phase I metabolism of 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol involves further enzymatic modification, primarily through additional hydroxylation, which can alter its biological properties and facilitate its eventual excretion.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2B subfamily, plays a significant role in the metabolism of PCBs. nih.gov Rat CYP2B1 preferentially oxidizes ortho-substituted PCB congeners. nih.gov Studies on the highly persistent 2,4,5,2',4',5'-hexachlorobiphenyl have shown that it can be metabolized by human CYP2B6 to form 3-hydroxy-2,4,5,2',4',5'-hexachlorobiphenyl, with the metabolic activity being comparable to some animal P450s but lower than that of dog CYP2B11. nih.gov The structural characteristics of the CYP active site are crucial; for instance, differences in the substrate-binding cavities between human CYP2B6 and rat CYP2B1 are thought to explain variations in their capacity to metabolize certain PCBs.

Research using site-directed mutants of rat CYP2B1 and dog CYP2B11 has been employed to understand the structural basis for species differences in hexachlorobiphenyl (HCB) metabolism. acs.org These studies confirm that both CYP2B1 and CYP2B11 are active in the hydroxylation of HCBs. acs.org While direct studies on the metabolism of this compound by these specific isozymes are limited, their established role in metabolizing the parent HCBs to hydroxylated and dihydroxylated products suggests they are primary candidates for its further oxidation. acs.org

The hydroxylation of PCBs by CYP enzymes is often highly regio- and stereoselective. The position of the hydroxyl group is not random and depends on the chlorine substitution pattern of the biphenyl (B1667301) rings and the specific CYP isoform involved. For example, rat CYP2B1 tends to hydroxylate ortho-substituted PCBs at the meta position. nih.gov

In vitro studies with liver microsomes from phenobarbital-treated dogs metabolizing 2,4,5,2',4',5'-HCB resulted in three major metabolites: 3-hydroxy-2,4,5,2',4',5'-HCB, a dechlorinated product, and 2-hydroxy-3,4,5,2',4',5'-HCB. nih.gov The formation of these specific isomers highlights the regioselectivity of the enzymatic reaction. nih.gov Similarly, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) by CYP2B enzymes yields 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl as a major product, with some formation of the 4-hydroxy metabolite, further demonstrating specific hydroxylation patterns. acs.org These patterns are critical as the location of the hydroxyl group significantly influences the subsequent metabolic fate and biological activity of the molecule.

The parent compound, 2,2',3',4,4',5-Hexachlorobiphenyl, is first metabolized to a monohydroxylated intermediate like this compound. This mono-hydroxylated metabolite can then serve as a substrate for a second hydroxylation reaction, leading to the formation of dihydroxylated intermediates. acs.org

Evidence for this sequential hydroxylation comes from studies on related congeners. For instance, experiments with rat CYP2B1 showed that incubating the enzyme with 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl resulted in the production of 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl. acs.org This demonstrates that a mono-hydroxylated PCB can be directly converted into a dihydroxylated PCB by the same enzyme system. acs.org This further oxidation to dihydroxy-PCBs represents an additional step in the Phase I biotransformation pathway for these compounds.

Phase II Conjugation Reactions

Following Phase I hydroxylation, this compound and other OH-PCBs can undergo Phase II conjugation reactions. These reactions typically increase the water solubility of the metabolites, facilitating their elimination from the body. t3db.ca Sulfation is a key Phase II pathway for OH-PCBs. nih.govnih.gov

The interaction between OH-PCBs and SULTs is highly dependent on the specific SULT isoform and the structure of the OH-PCB congener.

Human SULT Isoforms:

hSULT1A1 : This is a major SULT in the human liver. Many OH-PCBs act as inhibitors of hSULT1A1. researchgate.net Studies have shown that a range of OH-PCBs can inhibit the sulfation of a model substrate, with some OH-PCBs being potent inhibitors. researchgate.net At the same time, some OH-PCBs are also substrates for hSULT1A1, though they may be sulfonated slowly. nih.govresearchgate.net

hSULT1B1 : Compared to hSULT1A1, hSULT1B1 appears to be less potently inhibited by OH-PCBs, indicating a degree of isoform specificity. researchgate.net

hSULT1E1 : This isoform, also known as estrogen sulfotransferase, is potently inhibited by OH-PCBs. nih.gov This inhibition is considered a significant mechanism by which PCBs can disrupt endocrine signaling. nih.gov The high affinity of some OH-PCBs for this enzyme highlights a critical interaction.

hSULT2A1 : This hydroxysteroid sulfotransferase is also a target for OH-PCBs, which can act as both inhibitors and, in some cases, substrates for the enzyme. nih.gov The inhibitory potency varies widely depending on the specific OH-PCB structure.

Rodent SULT Isoforms:

rSULT1A1 : This is a major SULT isoform in the rat liver. Studies have demonstrated complex interactions, with some OH-PCBs serving as substrates and others as inhibitors. nih.gov The substitution pattern of the OH-PCB is a key determinant of its interaction with rSULT1A1. For example, OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern were found to be the most potent inhibitors of this enzyme. nih.gov

rSULT2A3 : In contrast to rSULT1A1, none of the 15 OH-PCBs tested in one study were found to be substrates for rSULT2A3, the major family 2 SULT in rat liver. nih.gov Eleven of the tested compounds were weak inhibitors, while four had no effect, indicating a distinct difference in specificity compared to the family 1 SULTs. nih.gov

The table below summarizes the interactions of various OH-PCBs with specific human and rodent SULT isoforms based on available research.

| SULT Isoform | Organism | Interaction with OH-PCBs | Key Findings | Citations |

|---|---|---|---|---|

| hSULT1A1 | Human | Substrate and Inhibitor | Many OH-PCBs inhibit activity; some are also slowly sulfonated. | nih.govresearchgate.net |

| hSULT1B1 | Human | Inhibitor (less potent) | Shows less potent inhibition by OH-PCBs compared to hSULT1A1. | researchgate.net |

| hSULT1E1 | Human | Potent Inhibitor | Considered a key target for endocrine disruption by OH-PCBs. | nih.gov |

| hSULT2A1 | Human | Substrate and Inhibitor | Interactions are congener-specific. | nih.gov |

| rSULT1A1 | Rodent (Rat) | Substrate and Inhibitor | Activity is highly dependent on OH-PCB structure; 3,5-dichloro-4-hydroxy pattern confers potent inhibition. | nih.gov |

| rSULT2A3 | Rodent (Rat) | Weak Inhibitor / Not a Substrate | Shows weak or no interaction with many OH-PCBs. | nih.gov |

Sulfation by Cytosolic Sulfotransferases (SULTs)

Influence of Thiol Status on Sulfation Specificity

The conjugation of hydroxylated PCB metabolites with sulfate (B86663) is catalyzed by a family of enzymes known as sulfotransferases (SULTs). While direct evidence detailing the influence of cellular thiol status—the balance of reduced and oxidized thiol-containing molecules like glutathione (B108866) (GSH)—on the specificity of SULTs toward this compound is not extensively documented, an indirect relationship can be inferred through competing metabolic pathways.

Glutathione, a major cellular antioxidant and thiol, is a key substrate in the formation of methyl sulfone (MeSO₂-PCB) metabolites. This pathway, which begins with the conjugation of a PCB-arene oxide intermediate to GSH, represents a competing route for the metabolism of the parent PCB congener researchgate.net. Therefore, a high cellular thiol status could potentially increase the flux through the mercapturic acid pathway, leading to a greater formation of MeSO₂-PCB precursors. This would, in turn, reduce the available pool of the parent PCB undergoing direct hydroxylation to form this compound, the substrate for sulfation.

Furthermore, disruptions in glutathione homeostasis have been linked to cellular injury and proliferation caused by reactive PCB metabolites wikipedia.org. While this highlights the central role of thiols in mitigating PCB-induced oxidative stress, further research is needed to elucidate any direct modulatory effect of thiol status on the activity or substrate preference of sulfotransferase enzymes involved in conjugating specific OH-PCB metabolites.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II detoxification pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety to a substrate, such as a hydroxylated PCB acs.org. This process significantly increases the polarity of the metabolite, making it more water-soluble and readily excretable acs.org.

Studies on a variety of OH-PCBs using rat liver microsomes have shown that the efficiency of glucuronidation is highly dependent on the specific structure of the metabolite nih.govacs.org. Key structural features influencing the rate of reaction include the substitution pattern of chlorine atoms. For instance, the presence of chlorine atoms on the non-hydroxylated phenyl ring has been found to significantly lower the maximum reaction velocity (Vmax) of the UGT enzyme nih.govacs.org. Conversely, steric hindrance around the hydroxyl group itself does not appear to be a major limiting factor nih.govacs.org.

While kinetic data for the specific glucuronidation of this compound are not available in the reviewed literature, the table below, derived from studies on other OH-PCBs, illustrates the structure-dependent variability in UGT enzyme kinetics. This suggests that the specific arrangement of the six chlorine atoms in this compound would be a critical determinant of its efficiency as a UGT substrate. Furthermore, some OH-PCBs have been shown to act as competitive inhibitors of UGT enzymes, which could interfere with the metabolism of other compounds nih.gov.

Table 1: Glucuronidation Efficiency for Various Hydroxylated PCB Metabolites by Rat Liver Microsomal UGTs

This table is interactive. You can sort and filter the data.

| Compound | Vmax (pmol/min/mg) | Km (µM) | Efficiency (Vmax/Km) (µL/min/mg) |

|---|---|---|---|

| 4-OH-2,3,5,6-Tetrachlorobiphenyl | 1960 ± 140 | 17 ± 2 | 116 |

| 4-OH-2,3,5-Trichlorobiphenyl | 1550 ± 220 | 25 ± 7 | 62 |

| 4-OH-3,5-Dichlorobiphenyl | 2240 ± 220 | 44 ± 9 | 51 |

| 4'-OH-2,3,4,5-Tetrachlorobiphenyl | 180 ± 20 | 28 ± 6 | 6 |

| 4-OH-2,3,4,5,6-Pentachlorobiphenyl | 100 ± 10 | 31 ± 7 | 3 |

| 4-OH-2,2',5,5'-Tetrachlorobiphenyl | < 30 | > 100 | < 3 |

Data sourced from studies on rat liver microsomes and illustrates structure-activity relationships. TCB: Trichlorobiphenyl; TetraCB: Tetrachlorobiphenyl; PentaCB: Pentachlorobiphenyl. Data adapted from Chemico-Biological Interactions, 139(3), 255-268 (2002).

Formation of Methyl Sulfone PCB Metabolites as Related Derivatives

A significant metabolic pathway for PCBs leads to the formation of methyl sulfone (MeSO₂-PCB) metabolites, which are known for their persistence and toxicological potential researchgate.netepa.gov. This complex biotransformation process is initiated by cytochrome P450 enzymes, which form a reactive arene oxide intermediate from the parent PCB researchgate.net.

This epoxide can then be conjugated with glutathione (GSH) researchgate.net. Following this initial conjugation, the compound undergoes further enzymatic processing through the mercapturic acid pathway. This involves sequential cleavage of glutamate (B1630785) and glycine, followed by N-acetylation of the cysteine conjugate. The resulting conjugate can be cleaved by a C-S lyase and subsequently S-methylated and oxidized to yield the final, stable MeSO₂-PCB metabolite researchgate.net. These metabolites are lipophilic and can accumulate in specific tissues, such as the liver and lungs researchgate.net. The detection of MeSO₂-PCBs in a wide range of wildlife, including marine mammals, and in humans underscores the environmental persistence and bioaccumulative nature of these derivatives epa.govnorth-slope.orgnih.gov.

In Vitro and In Vivo Metabolic Profiling and Species Differences

The metabolic fate of this compound and its parent compound is highly dependent on the biological system in which it is studied. Significant variations in metabolic profiles are observed between different in vitro models and across animal species.

Microsomal and Cytosolic Fraction Studies (e.g., Human Liver Microsomes)

In vitro systems using subcellular fractions, particularly liver microsomes, are invaluable tools for studying the metabolism of PCBs researchgate.netcapes.gov.br. Microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while cytosolic fractions contain Phase II enzymes like sulfotransferases.

Studies using human liver microsomes and specific cDNA-expressed human CYP isoforms have been crucial in identifying the enzymes responsible for PCB hydroxylation. For example, human CYP2B6 has been shown to metabolize 2,4,5,2',4',5'-Hexachlorobiphenyl (a structural isomer of PCB 138) to its 3-hydroxy metabolite nih.gov. This indicates that human P450 enzymes are capable of metabolizing highly chlorinated PCBs. Similarly, investigations with dog liver microsomes demonstrated the formation of hydroxylated metabolites from a hexachlorobiphenyl, suggesting that 2,3-epoxide formation is a viable metabolic pathway nih.gov. Comparative studies using microsomes from different species have highlighted significant species-dependent variations in metabolic activity nih.gov.

Cell Line Models (e.g., HepG2 cells)

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the metabolism of xenobiotics in a human-relevant context. Although direct studies on this compound in HepG2 cells are limited in the available literature, research on lower-chlorinated PCBs demonstrates the utility of this model system.

When exposed to 4-chlorobiphenyl (B17849) (PCB3), HepG2 cells have been shown to produce a range of metabolites, including dihydroxylated derivatives and their subsequent sulfate and glucuronide conjugates nih.govnih.gov. These studies confirm that HepG2 cells possess the necessary Phase I and Phase II enzymatic machinery to carry out the complex biotransformation of PCBs nih.govacs.org. The metabolite profiles in HepG2 cells can provide valuable insights into potential human metabolic pathways, including the formation of potentially reactive quinone intermediates from dihydroxy-PCB metabolites nih.gov.

Animal Model Systems (e.g., Rats, Mice, Monkeys, Rabbits, Zebrafish)

In vivo studies in animal models provide a comprehensive view of the absorption, distribution, metabolism, and excretion of PCBs and their metabolites. These studies have revealed significant species-dependent differences in metabolic pathways and the persistence of metabolites.

For instance, comparative studies using liver microsomes from rats, dogs, monkeys, rabbits, and other species have shown a clear rank order of metabolic capability, with dogs, for example, being particularly efficient at the meta-hydroxylation of certain PCBs nih.gov. Studies in rats have been fundamental in characterizing the glucuronidation of OH-PCBs acs.orgnih.govacs.org. Research on bowhead whales has identified both OH-PCBs and MeSO₂-PCBs in plasma and blubber, confirming these metabolic pathways in marine mammals north-slope.orgnih.gov. The table below summarizes some of the key findings on PCB metabolism across different animal models, highlighting the diversity in metabolic outcomes.

Table 2: Summary of PCB Metabolism Findings in Various Animal Models

This table is interactive. You can sort and filter the data.

| Animal Model | Key Metabolic Findings | Relevant Metabolites | Reference |

|---|---|---|---|

| Rat | Used to characterize UGT kinetics for OH-PCBs. Structure-dependent glucuronidation efficiency. | OH-PCB Glucuronides | acs.orgnih.govacs.org |

| Dog | High capacity for meta-hydroxylation. Formation of OH-PCBs via 2,3-epoxide intermediate. | 3-OH-Hexachlorobiphenyl | nih.govnih.gov |

| Human (in vitro) | CYP2B6 identified as a key enzyme in metabolizing hexachlorobiphenyls. | 3-OH-Hexachlorobiphenyl | nih.gov |

| Bowhead Whale | Presence of persistent MeSO₂-PCBs and OH-PCBs in tissues. | MeSO₂-PCBs, OH-PCBs | north-slope.orgnih.gov |

| Multiple Species | Species-dependent differences in rates of hydroxylation (Dog > Hamster > Rabbit ∼ Rat ∼ Guinea pig > Monkey). | OH-PCBs | nih.gov |

Metabolite Retention and Elimination Pathways in Biological Tissues

The retention and elimination of hydroxylated metabolites of hexachlorobiphenyls (HCBs), such as this compound, are complex processes influenced by the specific chemical structure of the congener. While direct research on the retention and elimination of this compound is limited, studies on related HCBs and their hydroxylated metabolites provide significant insights into the likely pathways.

The degree of chlorination and the position of chlorine atoms on the biphenyl rings are critical determinants of a PCB congener's fate in biological systems. nih.gov Highly chlorinated biphenyls that lack adjacent unsubstituted carbon atoms are generally more resistant to metabolism and tend to accumulate in lipid-rich tissues. nih.gov For instance, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), which lacks vicinal hydrogen atoms, is known for its high persistence and bioaccumulation in adipose tissue. nih.gov In contrast, HCBs with adjacent unsubstituted positions are more susceptible to metabolic transformation. nih.gov

Studies in rats have shown that the disposition of HCBs is highly congener-specific. For example, after intravenous administration, 2,3,6,2',3',6'-HCB was substantially metabolized and excreted, primarily in the feces via biliary elimination, with over 50% of the dose eliminated within two days. nih.gov Conversely, 2,4,5,2',4',5'-HCB showed minimal metabolism and was redistributed to and stored in adipose tissue, with only 2% of the dose being excreted over 21 days, also mainly through the feces. nih.gov In rats with a constant adipose tissue mass, the terminal half-life of 2,2',4,4',5,5'-hexachlorobiphenyl was estimated to be between 431 and 478 days, with the highest concentrations found in adipose tissue, followed by skin, lung, liver, brain, and muscle. nih.gov Fecal excretion was the primary route of elimination for the parent compound, while polar metabolites were detected in the urine, albeit at a very low percentage (1.5% of the dose). nih.gov

Hydroxylated metabolites (OH-PCBs) are generally more polar than their parent compounds, which facilitates their excretion. However, certain OH-PCBs have been found to be selectively retained in the blood and other tissues. nih.gov For example, specific OH-PCB congeners have been identified in human blood plasma at concentrations comparable to persistent parent PCBs. nih.gov This retention is often associated with the binding of OH-PCBs to transport proteins like transthyretin. nih.gov A study on pregnant women from a highly exposed region in Slovakia detected various OH-PCBs in maternal serum, with 4-OH-2,2′,3,4′,5,5′-hexachlorobiphenyl being one of the identified metabolites, indicating their retention in the human body. nih.gov While OH-PCBs have been detected in human brain tissue, their detection frequencies appear to be low. nih.gov

The primary routes of elimination for HCBs and their metabolites are fecal and urinary excretion. For less metabolized, lipophilic HCBs, fecal excretion of the unchanged compound is the dominant pathway. nih.govnih.gov For metabolized HCBs, the hydroxylated and subsequently conjugated metabolites are eliminated through both bile (leading to fecal excretion) and urine. nih.gov The relative contribution of each pathway can vary depending on the specific metabolite.

| Compound/Metabolite | Key Findings on Retention and Distribution | Primary Elimination Pathway(s) | Supporting Evidence/Species | Citation |

|---|---|---|---|---|

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | High accumulation and persistence in adipose tissue. Also found in skin, lung, liver, brain, and muscle. | Slow fecal excretion of the parent compound. Minimal urinary excretion of polar metabolites. | Rats | nih.govnih.gov |

| 2,3,6,2',3',6'-Hexachlorobiphenyl | More readily metabolized and less retained in tissues compared to PCB 153. | Rapid biliary excretion into feces (over 50% in 2 days). | Rats | nih.gov |

| Hydroxylated PCBs (General) | Selectively retained in blood, bound to transport proteins like transthyretin. Detected in human maternal serum and at low frequencies in human brain tissue. | Fecal (via bile) and urinary excretion of free and conjugated forms. | Humans, Rats | nih.govnih.govnih.gov |

| 4-OH-2,2′,3,4′,5,5′-Hexachlorobiphenyl | Detected in human maternal serum, indicating retention. | Not specifically detailed, but likely fecal and urinary excretion. | Humans | nih.gov |

Role of the Gut Microbiome in Biotransformation

The gut microbiome plays a significant, though not fully elucidated, role in the biotransformation of polychlorinated biphenyls (PCBs) and their metabolites. A crucial function of the gut microbiota in this context is the deconjugation of PCB metabolites. nih.govnih.gov

During phase II metabolism in the liver, hydroxylated PCBs (OH-PCBs) can be conjugated with molecules such as glucuronic acid or sulfate to form more water-soluble compounds, facilitating their excretion via bile into the intestine. nih.gov However, recent research has demonstrated that anaerobic cultures of both mouse and human gut microbiota can enzymatically hydrolyze PCB sulfates back into their corresponding OH-PCBs. nih.govnih.gov This deconjugation process is noteworthy for several reasons:

Increased Reabsorption and Retention: The resulting deconjugated OH-PCBs are less polar than their sulfated forms and can be reabsorbed from the intestine into the bloodstream, a process known as enterohepatic recirculation. This can extend the biological half-life of these metabolites, potentially increasing their systemic exposure and toxicity. nih.gov

Metabolite-Specific Activity: Studies have shown that higher chlorinated PCB sulfates are more readily metabolized by the gut microbiota. nih.govnih.gov

Interspecies and Intersubject Variability: Human gut microbiomes have been found to metabolize PCB sulfates to a greater extent than mouse microbiomes. Furthermore, significant variability exists in the metabolic capacity among different human microbial communities, suggesting that an individual's gut microbiome composition could be a factor in their susceptibility to PCB toxicity. nih.govnih.gov

While the deconjugation of sulfated metabolites is a key documented role, the gut microbiome may also be involved in other biotransformation pathways of PCBs. For instance, anaerobic bacteria in environmental settings are known to carry out reductive dehalogenation of PCBs, a process that removes chlorine atoms from the biphenyl structure. It is plausible that similar dehalogenation reactions could occur within the anaerobic environment of the gut, potentially altering the toxicity of the parent compound or its metabolites. However, direct evidence for the reductive dehalogenation of this compound by the gut microbiome is currently lacking.

The interaction between PCBs, their metabolites, and the gut microbiome is bidirectional. Not only does the microbiome metabolize these compounds, but exposure to PCBs can also alter the composition and function of the gut microbiota, which may have further implications for host health.

| Process | Description | Key Microbial Activity | Implication | Citation |

|---|---|---|---|---|

| Deconjugation of PCB Sulfates | Hydrolysis of sulfate conjugates of hydroxylated PCBs back to the parent hydroxylated form. | Enzymatic hydrolysis by sulfatases present in anaerobic gut bacteria. | Increases reabsorption (enterohepatic recirculation) of OH-PCBs, potentially extending their half-life and toxicity. | nih.govnih.gov |

| Reductive Dehalogenation | Removal of chlorine atoms from the biphenyl structure. | Observed in anaerobic bacteria in the environment; potential for this to occur in the gut. | Could alter the toxicity of the PCB congener or its metabolites. |

Molecular and Cellular Mechanisms of Interaction and Biological Activity

Receptor Binding and Activation Profiling

The ability of this compound to bind to and modulate nuclear receptors is a key aspect of its toxicological profile.

Hydroxylated metabolites of PCBs (OH-PCBs) are recognized as potential endocrine disruptors due to their structural similarity to endogenous hormones like estradiol, enabling them to interact with hormone receptors. nih.gov The metabolite 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol, also referred to in literature as 3-OH-PCB 138, has been studied for its effects on estrogen signaling pathways.

In a study using primary hepatocytes from Atlantic Salmon (Salmo salar), this compound was observed to induce a concentration-specific increase in the transcription of vitellogenin (Vtg) mRNA. nih.gov Vitellogenin is an egg-yolk precursor protein whose synthesis is a well-established biomarker for estrogenic activity. This finding suggests that the compound possesses estrogen-agonist properties. The same study also noted that the mRNA expression pattern for the estrogen receptor beta (ERβ) was specific to the OH-PCB congener being tested. nih.gov

| Compound | Test System | Observed Effect on Estrogen Signaling | Reference |

| This compound (3-OH-PCB 138) | Atlantic Salmon Primary Hepatocytes | Concentration-specific increase in vitellogenin (Vtg) mRNA transcription. | nih.gov |

| This compound (3-OH-PCB 138) | Atlantic Salmon Primary Hepatocytes | Congener-specific mRNA expression pattern for estrogen receptor beta (ERβ). | nih.gov |

Thyroid Hormone Receptor (TR) Binding and Transcriptional Modulation

PCBs and their metabolites are known to interfere with the thyroid hormone system. nih.govnih.gov This interference can occur through various mechanisms, including direct interaction with thyroid hormone receptors (TRs). While direct binding studies on this compound are limited, research on its parent compound, PCB 138, provides significant insight.

Studies have shown that certain PCB congeners require metabolic activation by enzymes like cytochrome P450 1A1 (CYP1A1) to act as TR agonists. nih.gov In one in vivo study, the combination of PCB 138 and PCB 153 did not significantly affect the expression of the thyroid hormone-responsive gene S14 on its own. However, when co-administered with a potent CYP1A1 inducer (PCB 126), the combination led to a small but significant increase in S14 mRNA expression in the liver. nih.gov This suggests that a metabolite of PCB 138, such as this compound, is responsible for the observed agonistic activity at the thyroid hormone receptor. nih.gov Furthermore, the specific metabolite 3'-OH-CB138 has been detected in human serum, indicating its formation and persistence in vivo. nih.govnih.gov

Non-dioxin-like (NDL) PCBs, a class that includes the parent compound PCB 138, are known to disrupt intracellular calcium (Ca²⁺) homeostasis by targeting ryanodine (B192298) receptors (RyRs). nih.govwikipedia.orgnih.govproquest.com RyRs are high-conductance Ca²⁺ channels located on the endoplasmic and sarcoplasmic reticulum. nih.govnih.gov

Direct testing of the parent compound, 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138), on adult zebrafish tail muscle homogenates revealed that it possesses moderate activity towards the ryanodine receptor. nih.gov The activity was measured by the ability of the compound to increase the binding of [³H]ryanodine, which correlates with increased channel opening. nih.gov While specific data on the 3-ol metabolite is not available, the activity of the parent congener establishes its role as an RyR-active compound. This interaction can perturb the precise spatial and temporal patterns of Ca²⁺ signaling essential for normal neuronal function. frontiersin.org

| Compound | Test System | Ryanodine Receptor Activity | Reference |

| 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138) | Adult Zebrafish Skeletal Muscle | Moderate | nih.gov |

Aryl Hydrocarbon Receptor (AhR) Ligand Activity Assessment

The toxicity of many halogenated aromatic hydrocarbons, particularly dioxin-like compounds, is mediated through binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov However, 2,2',3',4,4',5-Hexachlorobiphenyl (PCB 138), the parent compound of this compound, is classified as a non-dioxin-like PCB. This classification is due to its di-ortho chlorine substitution, which forces the two phenyl rings out of plane. This non-coplanar structure significantly reduces the compound's ability to bind to the AhR. nih.gov Consequently, the biological and toxicological effects of PCB 138 and its metabolites are generally not considered to be mediated via the AhR pathway, but rather through alternative mechanisms such as the modulation of ryanodine receptors and other cellular targets. wikipedia.orgnih.gov

Enzyme Modulation and Substrate Interactions

Beyond receptor binding, this compound interacts with key metabolic enzymes, which can alter both its own fate and the metabolism of endogenous substrates.

The sulfation of OH-PCBs, catalyzed by cytosolic sulfotransferases (SULTs), is a significant metabolic pathway. nih.govnih.gov This process was initially considered a detoxification step, but evidence suggests the interactions are more complex. OH-PCBs can act as both substrates for and inhibitors of SULTs. nih.govt3db.ca

Hydroxylated PCBs are known to be high-affinity inhibitors of human estrogen sulfotransferase (SULT1E1), an enzyme that sulfonates estrogens, thereby inactivating them and preventing their binding to estrogen receptors. nih.gov By inhibiting SULT1E1, OH-PCBs can increase the bioavailability of active estrogens, contributing to their endocrine-disrupting effects. nih.gov While specific kinetic data for this compound is not prominently available, as a member of the OH-PCB class, it is expected to interact with SULTs. The formation of sulfated PCB metabolites is a recognized pathway, and these sulfate (B86663) conjugates themselves may possess biological activity. nih.gov

Influence on Cytochrome P450 Enzyme Induction and Activity

Polychlorinated biphenyls are well-documented modulators of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases critical for the metabolism of xenobiotics and endogenous compounds. The specific pattern of CYP induction varies depending on the PCB congener's structure. t3db.ca

Aryl Hydrocarbon Receptor (AHR) Dependent Mechanisms: Dioxin-like PCBs, which have a coplanar structure, are potent agonists of the Aryl hydrocarbon receptor (AHR). AHR activation leads to the transcriptional upregulation of a battery of genes, including CYP1A1, CYP1A2, and CYP1B1. t3db.caiarc.fr

AHR-Independent Mechanisms: Non-dioxin-like PCBs, particularly those with ortho-substitutions like the parent compound PCB 138, are generally weak AHR activators. Instead, they are known to induce other CYP isozymes, such as those in the CYP2B and CYP3A families, through AHR-independent pathways like the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR). nih.gov

Metabolite Activity: The metabolism of PCBs to OH-PCBs is catalyzed by CYP enzymes. nih.gov Studies on the parent compound of a structurally similar metabolite (2,2',4,4',5,5'-hexachlorobiphenyl, PCB 153) show induction of hepatic ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A activity, in fish. nih.gov Similarly, exposure to 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) resulted in the significant activation of the cytochrome P450 pathway in mice. nih.gov It is therefore highly probable that this compound is involved in this complex interplay, both as a product of CYP-mediated metabolism and as a potential modulator of CYP activity itself, a characteristic common among hydroxylated aromatic hydrocarbons.

Inhibition of Carbohydrate-Active Enzymes (e.g., Intestinal Flora α-Glucosidase)

Recent research has uncovered a novel mechanism of toxicity for hydroxylated PCBs: the inhibition of carbohydrate-active enzymes within the gut microbiota. bohrium.comnih.gov Intestinal α-glucosidase is crucial for breaking down complex dietary polysaccharides into absorbable monosaccharides, providing energy for both the host and the gut flora. bohrium.comnih.gov

A 2024 study demonstrated that a range of 26 representative OH-PCBs exhibited potent, concentration-dependent inhibitory effects on intestinal flora α-glucosidase. nih.gov Although this compound was not among the specific compounds tested, the general findings for this class of molecules are significant. The study revealed that the inhibitory capacity of OH-PCBs is a common feature across various congeners, suggesting a class effect. bohrium.comnih.gov The inhibition of this key enzyme could lead to disturbances in the gut microbiome and impact host carbohydrate metabolism. bohrium.com

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected OH-PCBs against α-glucosidase, illustrating the potent nature of this interaction.

| Compound Name | IC₅₀ (µM) |

| 4'-OH-PCB9 | Value not explicitly stated, but shown to be concentration-dependent |

| 4'-OH-PCB18 | Value not explicitly stated, but shown to be concentration-dependent |

| 2'-OH-PCB61 | Value not explicitly stated, but shown to be concentration-dependent |

| 3'-OH-PCB61 | Value not explicitly stated, but shown to be concentration-dependent |

| 4'-OH-PCB86 | Value not explicitly stated, but shown to be concentration-dependent |

| 4'-OH-PCB106 | Value not explicitly stated, but shown to be concentration-dependent |

| Data derived from graphical representations of concentration-dependent inhibition. The study confirmed potent inhibition for all tested compounds. researchgate.net |

Cellular Signaling Pathway Disruption

The interaction of this compound with cellular systems extends to the disruption of critical signaling pathways that govern gene expression, oxidative homeostasis, and epigenetic regulation.

Gene Expression Modulation (e.g., Xenobiotic Response Genes)

As discussed, PCBs and their metabolites can modulate gene expression through receptor-mediated mechanisms (e.g., AHR, CAR, PXR) that control the transcription of xenobiotic-metabolizing enzymes. t3db.ca Beyond this, studies on related hexachlorobiphenyls reveal broader impacts on gene expression.

Developmental exposure of zebrafish to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) resulted in thousands of differentially expressed genes. nih.gov Pathway analysis of these genes showed significant enrichment in pathways related to circadian rhythm, FoxO signaling, and insulin (B600854) resistance. nih.govdntb.gov.ua Similarly, exposure to 2,3,3',4,4',5-hexachlorobiphenyl (PCB 156) in mice led to substantial alterations in the expression of genes involved in lipid metabolism, including lipogenesis and lipid β-oxidation. nih.gov These findings suggest that the parent compounds of this compound are potent modulators of gene networks, and it is plausible that the hydroxylated metabolite shares or possesses unique gene regulatory activities.

Table of Genes and Pathways Modulated by Related Hexachlorobiphenyls

| Compound | Model System | Key Pathways Affected | Selected Genes |

|---|---|---|---|

| PCB 153 | Zebrafish Embryos | Circadian Rhythm, FoxO Signaling, Insulin Resistance | Clock genes, metabolic genes |

| PCB 156 | C57BL/6 Mice | Lipid Metabolism, Glutathione (B108866) Metabolism, PPAR Signaling | Genes for lipogenesis, lipid accumulation, and β-oxidation |

This table summarizes findings from studies on structurally similar hexachlorobiphenyls. nih.govnih.gov

Oxidative Stress Induction Pathways and Reactive Oxygen Species Generation

A common mechanism of toxicity for many environmental pollutants, including PCBs, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense capacity, leading to damage of lipids, proteins, and DNA.

Studies on various PCB congeners have demonstrated their ability to induce oxidative stress. For instance, exposure to 2,3,3',4,4',5-hexachlorobiphenyl (PCB 156) was found to increase lipid peroxidation and dysregulate redox-related genes in the liver. nih.gov The metabolism of PCBs by cytochrome P450 enzymes can be a source of ROS generation. wikipedia.org The uncoupling of the CYP catalytic cycle can lead to the release of superoxide (B77818) radicals and hydrogen peroxide. Given that this compound is a product of CYP-mediated metabolism, its formation is intrinsically linked to pathways capable of generating ROS. nih.govnih.gov

Structure-Activity Relationships (SAR) at the Mechanistic Level

The specific biological activities of this compound are intrinsically linked to its molecular architecture. Key structural features that dictate its interactions include:

Chlorination Pattern: The parent compound, PCB 138, has two chlorine atoms in the ortho positions (2, 2'). This non-coplanar configuration generally results in lower affinity for the AHR compared to non-ortho PCBs, steering its activity towards other pathways like CAR/PXR activation. t3db.canih.gov

Hydroxyl Group Position: The position of the -OH group is critical. Its placement at the C3 position on one of the biphenyl (B1667301) rings creates a phenolic compound with altered polarity, metabolic stability, and receptor-binding capabilities compared to the parent PCB. This hydroxyl group is a key feature in the inhibition of enzymes like α-glucosidase, likely by forming hydrogen bonds within the enzyme's active site. nih.govmdpi.com

Influence of Hydroxylation Position and Chlorine Substitution Patterns on Receptor Binding and Enzyme Activity

The specific placement of the hydroxyl group and the pattern of chlorine atoms on the biphenyl rings are critical determinants of the biological and toxicological activity of HO-PCBs. nih.gov The metabolism of parent PCBs by cytochrome P450 enzymes is a prerequisite for the formation of these hydroxylated metabolites. nih.govnih.gov The rate of this hydroxylation is influenced by the degree of chlorination; as the number of chlorine substituents increases, the rate of metabolism generally decreases. nih.gov

Research has consistently shown that the position of the hydroxyl group is a paramount feature influencing the binding affinity of HO-PCBs to various receptors, particularly hormone receptors like the estrogen receptor (ER). nih.govnih.govresearchgate.net For instance, studies on estrogenicity reveal that the location of the -OH group, its orientation, and the surrounding chemical environment are highly influential for binding to the human estrogen receptor alpha (ERα). nih.govresearchgate.net Specifically, HO-PCBs with a hydroxyl group in the para-position of one of the biphenyl rings tend to exhibit greater estrogenic activity. nih.govtandfonline.com This activity is also modulated by the presence of unsubstituted carbon pairs adjacent to the meta-position on the phenolic ring. tandfonline.com

The chlorine substitution pattern further refines this activity. The metabolic profiles of PCBs are significantly affected by these patterns, which in turn has implications for their toxicity. nih.gov For example, a study of pregnant women in Eastern Slovakia detected 3'-OH-CB138 (an isomer of the subject compound) in serum samples, confirming that the parent compound, PCB 138, is metabolized in humans to form hydroxylated derivatives. nih.gov Furthermore, the specific location of hydroxylation can determine which allosteric sites on an enzyme the metabolite interacts with, thereby dictating the functional outcome of the binding event. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become invaluable tools for investigating the interactions between HO-PCBs and their biological targets at an atomic level. tandfonline.com These studies have been extensively applied to understand the binding of various HO-PCBs to estrogen receptors, providing insights that are difficult to obtain through experimental methods alone. nih.govnih.govbohrium.com

Molecular docking studies predict the preferred binding orientation of a ligand within a receptor's active site. For HO-PCBs binding to estrogen receptors, these studies consistently show that the interactions are stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The hydroxyl group of the HO-PCB typically acts as a hydrogen bond donor, forming a crucial link with specific amino acid residues in the receptor's binding pocket, such as His524 in ERα. nih.gov

Molecular dynamics simulations are then used to refine the docked poses and assess the stability of the ligand-receptor complex over time. tandfonline.comnih.gov These simulations confirm the binding modes predicted by docking and provide a dynamic view of the intermolecular interactions. bohrium.com For HO-PCBs, MD simulations have helped to identify the key amino acid residues that form the binding pocket and contribute to the stability of the interaction.

| Receptor | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Estrogen Receptor α (ERα) | His524 | Hydrogen Bond | nih.gov |

| Estrogen Receptor β (ERβ) | Leu298, Phe356 | Hydrophobic | nih.gov |

| Estrogen Receptor β (ERβ) | Gly472, His475, Leu476 | Hydrogen Bond & Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Endpoints